Chroman-6-ol
Overview
Description
Synthesis Analysis
The synthesis of chroman-6-ol derivatives has been explored through various methods. One notable approach is the use of whole-cell biotransformation with Lactobacillus paracasei BD101, demonstrating an environmentally friendly method to achieve enantiopure (S)-6-chlorochroman-4-ol with significant enantioselectivity (Şahin, 2020). This method highlights the potential for green chemistry in the synthesis of chroman-6-ol derivatives.
Molecular Structure Analysis
The molecular structure of chroman-6-ol derivatives has been characterized in studies such as the synthesis of 6-chloro-4-(2-phenylethenyl)chroman-2-one, which provided insights into the conformation of the chromane system and its interactions with other molecular groups (Choi & Kim, 2010). Such analyses are crucial for understanding the chemical and physical behavior of chroman-6-ol compounds.
Chemical Reactions and Properties
Chroman-6-ol and its derivatives participate in various chemical reactions, highlighting their versatility. For instance, the electrochemical oxidation of chroman-6-ol has been investigated to understand its reaction mechanisms and the formation of oxidized species, such as phenoxonium ions, which are relevant to the oxidation mechanism of vitamin E (Peng & Webster, 2008).
Physical Properties Analysis
The physical properties of chroman-6-ol derivatives have been studied, with research focusing on their vibrational modes, crystal structure, and melting points. An example is the analysis of 6-acetyl-2,2-dimethyl-chromane, which provided detailed information on its structural and vibrational properties (Lizarraga et al., 2014).
Chemical Properties Analysis
The chemical properties of chroman-6-ol derivatives are influenced by their molecular structure and the presence of functional groups. Studies like the synthesis and characterization of copper-catalyzed intramolecular aldehyde-ketone nucleophilic additions have expanded the understanding of how chroman-6-ol derivatives can be synthesized and functionalized, leading to a broad range of potential applications (Zhu, Jiang, & Ma, 2023).
Scientific Research Applications
Biocatalytic Synthesis
- Biocatalysis for Enantiopure Synthesis : Lactobacillus paracasei is utilized as a biocatalyst for synthesizing enantiopure (S)-6-chlorochroman-4-ol. This process demonstrates high enantioselectivity and environmental friendliness, offering an efficient method for producing chiral precursors in drug synthesis and other industrial applications (Şahin, 2020).
Electrochemical Analysis
- Electrochemical Oxidation Studies : Chroman-6-ol and dihydrobenzofuran-5-ol compounds, structurally similar to vitamin E, were studied using cyclic voltammetry. The electrochemical behaviors of these compounds provide insights into the oxidation mechanism of vitamin E (Peng & Webster, 2008).
Synthetic Organic Chemistry
- Spirocyclopropanol to Chroman-4-ol Rearrangement : Chroman-3-spirocyclopropan-4-one analogues, upon reduction, yield chroman-4-ol. This demonstrates a stereoselective rearrangement useful in organic synthesis (Bennett, Donnelly, Meaney, & O'boyle, 1973).
- Substituent Effects in Chroman Derivatives : Studies on ortho and meta-substituted chroman-6-ol derivatives reveal their bond dissociation enthalpies, with electron-donating and withdrawing groups affecting these values. This research aids in understanding the antioxidant mechanisms in phenolic compounds (Najafi, Nazarparvar, Mood, Zahedi, & Klein, 2011).
Photoredox Catalysis
- Organo-Photoredox Catalysis for Chroman Synthesis : A (4 + 2) radical annulation approach using photocatalysis has been developed for constructing chroman frameworks, showcasing a novel method complementary to traditional Diels–Alder reactions (Guan et al., 2022).
X-Ray Crystallography
- Crystal Structure Analysis : The crystal structure of 6-chloro-4-(2-phenylethenyl)chroman-2-one, derived from chroman-2-ol, was analyzed, providing insights into the conformation of chroman derivatives (Choi & Kim, 2010).
Nucleophilic Substitution Chemistry
- Cyclisation of Fluorophenylpropanols : Research into cyclisation methods for fluorophenylpropanols to chromans using metal complexes expands the synthetic routes available for chroman derivatives (Houghton, Voyle, & Price, 1980).
Computational Chemistry
- Conformational Dynamics in Solution and Solid State : Studying the conformational preferences of chroman-6-ol derivatives using 13C NMR and computational techniques contributes to the understanding of molecular dynamics in different phases (Witkowski, Maciejewska, & Wawer, 2000).
Lithiation Chemistry
- Directed Lithiation of Chroman-4-ols : Research on the directed lithiation of chroman-4-ols and subsequent dehydration and oxidation processes offers new synthetic pathways for chroman derivatives (Bethune, Gabbutt, Guinot, Hepworth, & Heron, 1994).
Chromium Chemistry
- Analytical Problems with Chromium Compounds : The study of chromium compounds, including those related to chroman-6-ol, highlights the challenges in analyzing chromium in different oxidation states and environmental samples (Shupack, 1991).
Pharmaceutical Research
- Chroman Derivatives in Drug Discovery : The review of chroman-4-one derivatives emphasizes their role in drug discovery and highlights significant synthetic methods and biological relevance, underscoring the importance of chroman structures in medicinal chemistry (Emami & Ghanbarimasir, 2015).
Environmental Chemistry
- Chromium Preconcentration in Sea Water : A method for the preconcentration of chromium(III) and chromium(VI) in sea water using complexation with quinolin-8-ol demonstrates the environmental applications of chroman-related chemistry (Isshiki, Sohrin, Karatani, & Nakayam, 1989).
Bioactivity Studies
- Anti-Cancer and Antiepileptic Activities : A series of chroman derivatives was synthesized and evaluated for their anti-breast cancer and antiepileptic activities, showcasing the potential biomedical applications of chroman compounds (Rawat & Verma, 2016).
Chemical Synthesis
- Synthesis of Chroman-Derived Pharmaceutical Agents : The synthesis of optically active chroman derivatives from chroman-2-carboxylic acid precursors highlights their utility as building blocks for pharmaceutical agents (Zhang, Reeves, Bi, Dally, Ladouceur, BullockWilliam, & Chin, 2004).
Safety And Hazards
Future Directions
The recognition of structural and dynamic properties of the chroman-6-ol system, present in all vitamers, seems to be important for the full explanation of the mechanism of the biological activity of vitamin E . The development of potent anti-inflammatory agents, a series of novel chroman derivatives including acyclic amidochromans, chromanyl esters and chromanyl acrylates have been designed, synthesized and fully characterized .
properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCJJOLJSBCUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568554 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-ol | |
CAS RN |
5614-78-8 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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